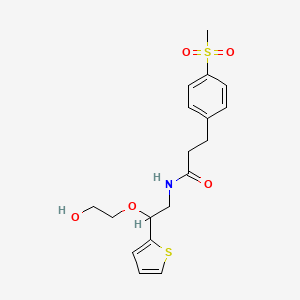![molecular formula C18H14N4O2 B2592283 (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 144581-46-4](/img/structure/B2592283.png)
(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, which is known for its biological activity, and a cyanovinyl group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the cyanovinyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the cyanovinyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the benzimidazole ring or the ester moiety can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s benzimidazole moiety is known for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyanovinyl group may also participate in interactions with biological molecules, influencing the compound’s overall effect. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Cyanovinyl compounds: These compounds contain the cyanovinyl group and can undergo similar chemical reactions.
Uniqueness
What sets (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate apart is the combination of the benzimidazole and cyanovinyl groups, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-24-18(23)13-6-2-3-7-14(13)20-11-12(10-19)17-21-15-8-4-5-9-16(15)22-17/h2-9,11,20H,1H3,(H,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAUWTBACNOWGQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2592205.png)


![3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid](/img/structure/B2592210.png)

![2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2592213.png)

![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)


![4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile](/img/structure/B2592223.png)
